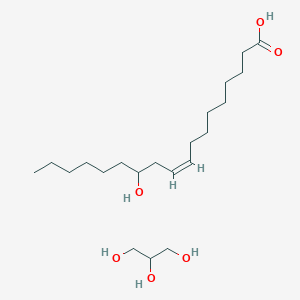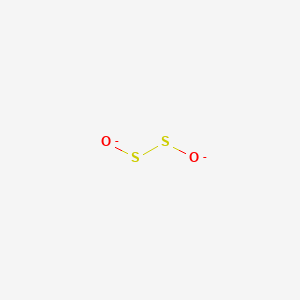
Disulfanediolate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfanediolate(2-) is a sulfur oxoanion, a sulfur oxide and an inorganic disulfide. It is a conjugate base of a disulfanediolate(1-).
Aplicaciones Científicas De Investigación
1. Macromolecular Design and Material Science Disulfanediolate(2-) plays a crucial role in macromolecular design due to its reactivity with a wide range of chemical species. The functional groups in disulfanediolate(2-) facilitate the creation of polymers with diverse applications in chemical, biological, physical, material engineering, and material sciences. Thiol-based chemistries, integral to disulfanediolate(2-), are pivotal in polymer and material science, with significant applications in biological therapeutics and drug delivery. The ability of thiols to react with various polymer science materials and biological entities has immense potential for site-specific functionalization and the construction of complex macromolecules (Kgesa et al., 2015).
2. Advanced Drug Delivery and Bioartificial Implants The chemistry of thiol–disulfide equilibrium, which is integral to disulfanediolate(2-), is exploited in the development of responsive materials that react to specific environmental stimuli. The reversible thiol–disulfide interconversion is a key property utilized in the synthesis of advanced drug delivery vehicles, bioartificial implants, self-healing polymers, and shape-imprinting polymers. This reversibility is crucial for the long-term use of these materials as implant materials, suggesting future research directions in improving reversible responses and understanding redox processes in living cells (Gyarmati et al., 2013).
3. Energy Storage Applications Disulfanediolate(2-) derivatives, such as lamellar molybdenum disulfide (MoS2), exhibit unique characteristics like two-dimensional layered structure, ultrathin thickness, and large interlayer distance, making them suitable for energy storage and harvesting applications. The synthesis methods of MoS2-based composites and their applications in energy storage devices like lithium-ion batteries, sodium-ion batteries, lithium-sulfur batteries, and supercapacitors, have been extensively researched, providing comprehensive guidelines for future study and development in the energy storage field (Li et al., 2019).
Propiedades
Nombre del producto |
Disulfanediolate(2-) |
|---|---|
Fórmula molecular |
O2S2-2 |
Peso molecular |
96.13 g/mol |
InChI |
InChI=1S/H2O2S2/c1-3-4-2/h1-2H/p-2 |
Clave InChI |
JARODAOQOSWMRF-UHFFFAOYSA-L |
SMILES canónico |
[O-]SS[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)
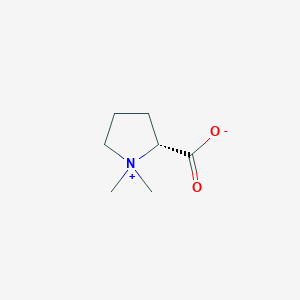
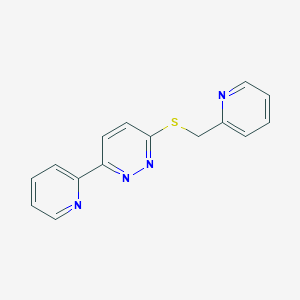
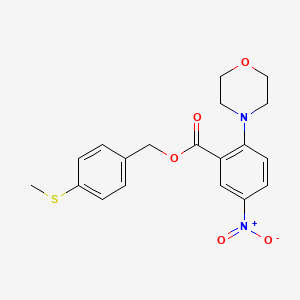

![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)
![(8R,9S,13S,14R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1241780.png)
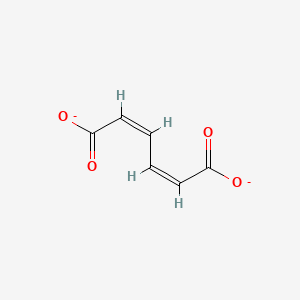
![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)
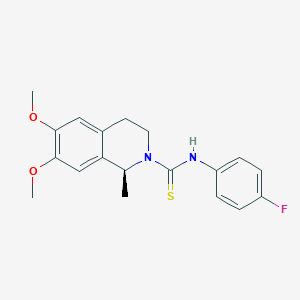
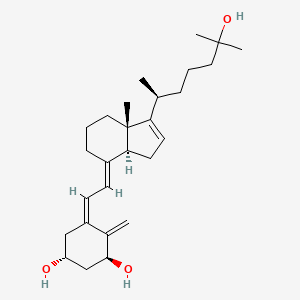
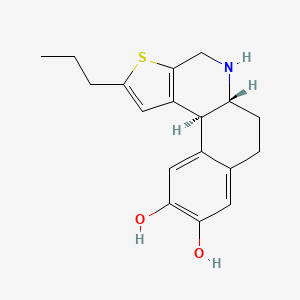
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
